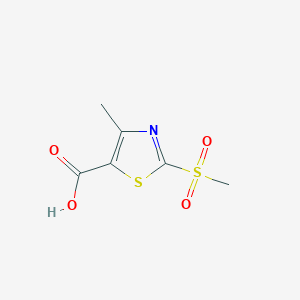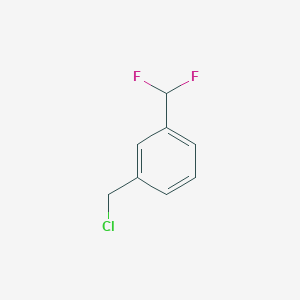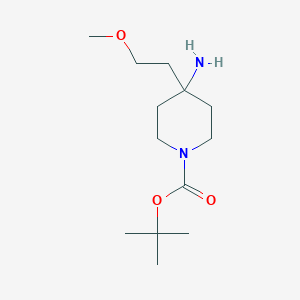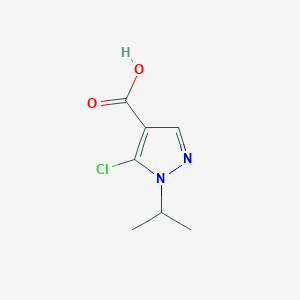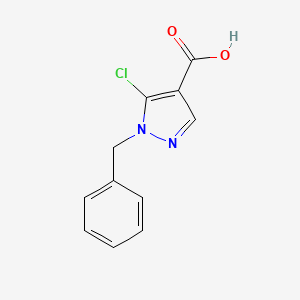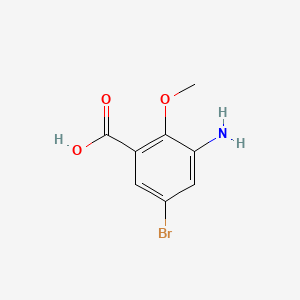
Chlorhydrate de 2-(Boc-amino)-2-phényléthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound that is often used in various organic syntheses . The Boc (tert-butyl carbamate) group is a common protecting group for amines, which is stable towards most nucleophiles and bases . This compound can be used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .
Molecular Structure Analysis
The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Applications De Recherche Scientifique
Synthèse peptidique
Le groupe Boc dans le tert-butyl N-(2-amino-1-phényléthyl)carbamate;chlorhydrate est couramment utilisé pour la protection des fonctions amino dans la synthèse peptidique . Ce composé permet la déprotection sélective des groupes amino dans des conditions acides douces, ce qui est crucial pour la synthèse de peptides aux structures complexes. La stratégie de protection Boc est particulièrement précieuse dans la synthèse peptidique en phase solide, où elle assure la stabilité pendant le couplage des acides aminés et empêche les réactions secondaires indésirables.
Intermédiaires pharmaceutiques
Ce composé sert d'intermédiaire dans la synthèse de produits pharmaceutiques, tels que l'antibiotique céphalosporine de cinquième génération céftolozane . Le groupe amino protégé facilite plusieurs étapes de synthèse, notamment l'amination et la réduction, sans subir de réactions indésirables. Cela souligne le rôle du composé dans la rationalisation de la production d'antibiotiques efficaces contre les souches bactériennes résistantes.
Chimie verte
Conformément aux principes de la chimie verte, le tert-butyl N-(2-amino-1-phényléthyl)carbamate;chlorhydrate peut être utilisé pour la protection Boc des amines en milieu sans catalyseur ni solvant . Cette approche minimise l'impact environnemental en évitant l'utilisation de solvants dangereux et en réduisant les déchets, rendant le processus de synthèse plus écologique et durable.
Synthèse organique
En tant qu'intermédiaire en synthèse organique, ce composé est utilisé dans la préparation de divers composés organiques, en particulier les polypeptides . Sa capacité à introduire des groupes amino protégés dans les molécules est essentielle pour construire des structures organiques complexes, qui peuvent avoir des applications allant de la science des matériaux à la biotechnologie.
Mécanisme D'action
Target of Action
It’s known that boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound acts as a Boc-protected amine . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for the protection of the amine group during reactions, preventing it from reacting with other compounds in the mixture .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including peptides . Therefore, it can be inferred that this compound may play a role in various biochemical pathways involved in peptide synthesis.
Pharmacokinetics
As a boc-protected amine, it’s likely to have good stability and resistance to degradation, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride is the protection of the amine group in the compound, preventing it from reacting with other compounds in the mixture . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic molecules .
Action Environment
The action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDOFMYIHYSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
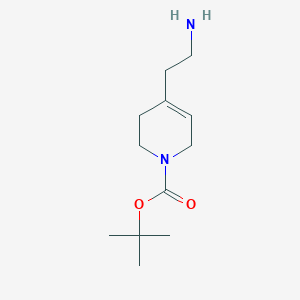
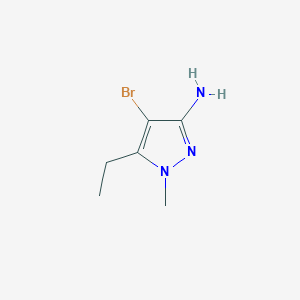
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)
